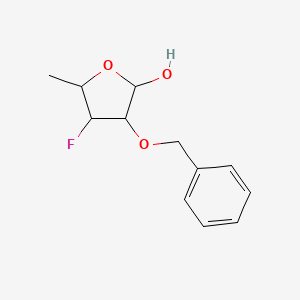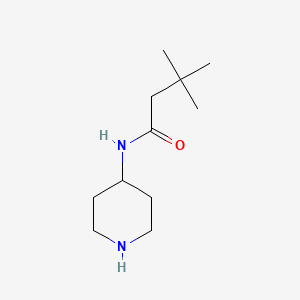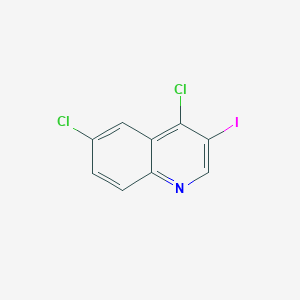
4,6-Dichloro-3-iodoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄Cl₂IN It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method includes the iodination of 4,6-dichloroquinoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the 3-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-3-iodoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4,6-Dichloro-3-iodoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
4,7-Dichloro-3-iodoquinoline: Similar structure but with chlorine atoms at different positions.
4,6-Dichloroquinoline: Lacks the iodine atom, leading to different chemical properties.
3-Iodoquinoline: Contains only the iodine atom without chlorine substitution.
Uniqueness: 4,6-Dichloro-3-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H4Cl2IN |
|---|---|
Poids moléculaire |
323.94 g/mol |
Nom IUPAC |
4,6-dichloro-3-iodoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H |
Clé InChI |
NBWIMGADIQSVGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



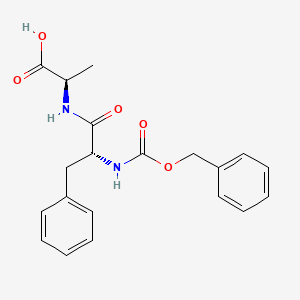


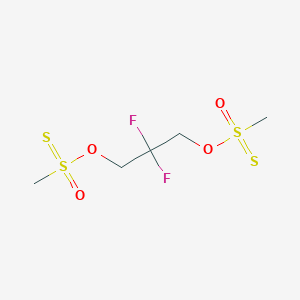
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
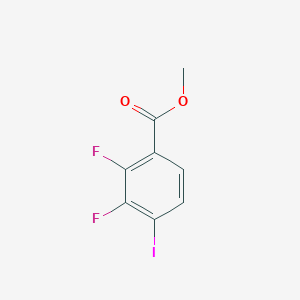
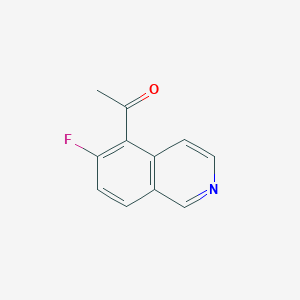
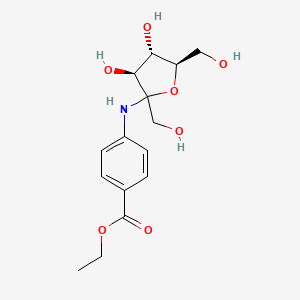
![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)
